molecular formula C19H18FN3O2S B2913218 4-ethoxy-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1172487-96-5

4-ethoxy-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2913218
CAS No.: 1172487-96-5
M. Wt: 371.43
InChI Key: AQNUQPAJWIGDOJ-UHFFFAOYSA-N
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Description

4-Ethoxy-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring, a fluorophenyl group, an ethoxy group, and a methylthio-substituted phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to investigate cellular processes and pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: Its unique properties make it suitable for use in materials science and as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by subsequent functional group modifications. The fluorophenyl group can be introduced through electrophilic aromatic substitution, while the ethoxy and methylthio groups are added through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and methyl iodide (CH₃I).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, such as methoxy or methylthio groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The fluorophenyl and methylthio groups enhance the compound's binding affinity and selectivity, making it effective in its applications.

Comparison with Similar Compounds

  • 4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid: This compound lacks the N-(2-(methylthio)phenyl) group, resulting in different biological activity.

  • 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound has a different heterocyclic core, leading to distinct chemical properties and applications.

Uniqueness: 4-Ethoxy-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse applications and enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-3-25-16-12-23(14-10-8-13(20)9-11-14)22-18(16)19(24)21-15-6-4-5-7-17(15)26-2/h4-12H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNUQPAJWIGDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC=CC=C2SC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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